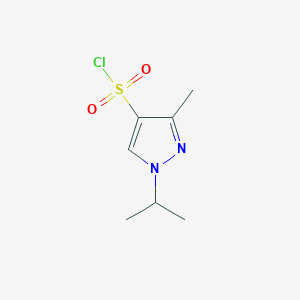

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The sulfonyl chloride group at the 4-position indicates potential reactivity for further chemical transformations, such as sulfonylation reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the transformation of N-propargylic sulfonylhydrazone derivatives, which undergoes an allenic sulfonamide formation followed by a 1,3-sulfonyl shift to yield highly substituted 4-sulfonyl-1H-pyrazoles . This method demonstrates the potential for creating a diverse array of pyrazole derivatives, which could include the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of sulfonylated aminopyrazoles has been confirmed using these methods, which could similarly be applied to confirm the structure of "1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride" .

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. For example, they can undergo condensation reactions with aldehydes to form bis(pyrazol-5-ols) . The presence of the sulfonyl chloride group in the target compound suggests that it could be used as a reagent for sulfonylation reactions to introduce the sulfonyl group into other molecules .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Catalyst in Tandem Knoevenagel–Michael Reaction

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has been used as part of the synthesis of novel ionic liquids, like 1-sulfopyridinium chloride. These ionic liquids have been characterized and utilized as efficient, homogeneous, and reusable catalysts for the synthesis of complex compounds via the tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).

Synthesis of Sulfonylated Aminopyrazoles

Research has been conducted on the sulfonylation of 4-amino-1H pyrazoles, leading to the creation of new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds' structures were validated through various spectroscopic methods (Povarov et al., 2017).

Novel Pyrazole Derivatives Synthesis

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is involved in the synthesis of novel pyrazole derivatives. These derivatives have been studied for their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies were carried out to examine interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase (Thangarasu et al., 2019).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

The compound has been used for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. These compounds were developed using a parallel medicinal chemistry protocol, demonstrating the versatility of this reagent in synthesizing various heterocyclic compounds (Tucker et al., 2015).

Wirkmechanismus

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . The mechanism of action of these compounds often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .

Eigenschaften

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMNIZAEFGZSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599119 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006453-71-9 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)

![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)